
3-(4-Fluorophenyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-Fluorophenyl)phenol is a chemical compound that is part of a broader class of fluorophenyl compounds. These compounds are characterized by the presence of a fluorine atom attached to a phenyl ring, which can significantly alter the chemical and physical properties of the molecule. The specific structure and substituents on the phenyl rings can lead to a variety of applications, including the potential for use in polymer synthesis, Schiff-base formation, and interactions with biological molecules.
Synthesis Analysis
The synthesis of related fluorophenyl compounds often involves polycondensation reactions. For instance, 3,5-Bis(4-fluorobenzoyl)phenol was polycondensed under various conditions, leading to low molecular weight polymers with a tendency for cyclization . Similarly, oligo-2-[(4-fluorophenyl) imino methylene] phenol was synthesized through oxidative polycondensation, yielding high yields and demonstrating stability against thermo-oxidative decomposition . These studies highlight the reactivity of fluorophenyl compounds and their propensity to form polymers under the right conditions.
Molecular Structure Analysis
The molecular structure of fluorophenyl compounds has been extensively studied using various spectroscopic and computational methods. For example, the structure of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde was optimized using both Hartree-Fock and Density Functional Theory calculations, with results in agreement with experimental infrared bands . The molecular docking studies suggested that the fluorine atom and the carbonyl group play crucial roles in binding, indicating potential biological activity .
Chemical Reactions Analysis
Fluorophenyl compounds can undergo a variety of chemical reactions, including esterification and complexation with metals. Organotin esters of fluorophenyl-containing acids have been synthesized and characterized, showing potential bactericidal and fungicidal activities . Schiff-base molecules containing fluorophenyl groups have also been synthesized, with their structures confirmed by spectroscopic methods and X-ray diffraction .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorophenyl compounds are influenced by the presence of the fluorine atom and other substituents. The thermal degradation of oligo-2-[(4-fluorophenyl) imino methylene] phenol and its oligomer-metal complexes has been studied, revealing high thermal stability . The solubility and protonation behavior of 4-fluorophenol in concentrated aqueous sulfuric acid have been investigated using 13C NMR spectroscopy, providing insights into the compound's acid-base properties . Additionally, the electronic properties, such as charge transfer interactions with DNA bases, have been explored for (E)-2-(((4-fluorophenyl)imino)methyl)-4-methoxyphenol, indicating its potential for biological interactions .
Safety And Hazards
properties
IUPAC Name |
3-(4-fluorophenyl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FO/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h1-8,14H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZGBYKFVYILAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00562739 |
Source


|
| Record name | 4'-Fluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00562739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)phenol | |
CAS RN |
10540-41-7 |
Source


|
| Record name | 4'-Fluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00562739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(2,4-Dioxothiazolidin-5-yl)methyl]-2-methoxybenzoic acid](/img/structure/B180256.png)

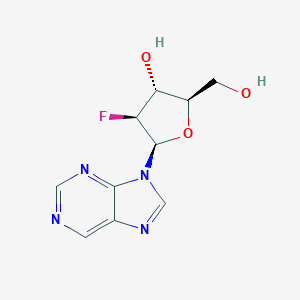
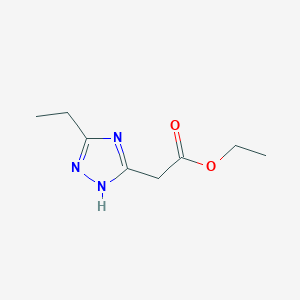
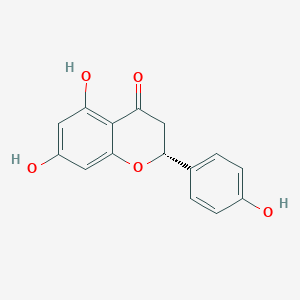
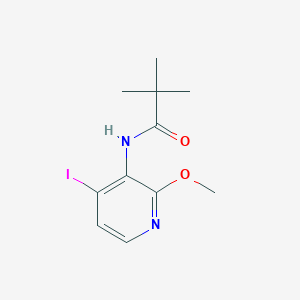
![(S)-Octahydro-pyrido[1,2-a]pyrazine](/img/structure/B180270.png)
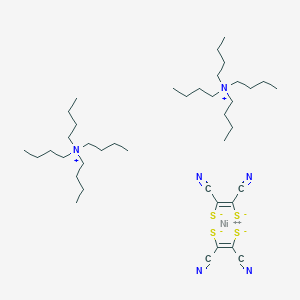
![N-(3-methylphenyl)-2-[4-(4-methylphenyl)phenoxy]acetamide](/img/structure/B180272.png)
![1,8-Dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylic acid](/img/structure/B180276.png)


